molecular formula C6H3ClFNO3 B2803080 4-Chloro-2-fluoro-5-nitrophenol CAS No. 98404-02-5

4-Chloro-2-fluoro-5-nitrophenol

Cat. No. B2803080
CAS RN: 98404-02-5
M. Wt: 191.54
InChI Key: DIIWMWNVGLVEFJ-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-5-nitrophenol is a derivative of m-fluoronitrobenzene . It has a molecular formula of C6H3ClFNO3 .


Synthesis Analysis

The synthesis of 4-Chloro-2-fluoro-5-nitrophenol involves various methods. One such method involves the use of benzyl triflates . Another method involves the biotransformation of 4-chloro-2-nitrophenol by Bacillus sp. strain MW-1 .


Molecular Structure Analysis

The molecular structure of 4-Chloro-2-fluoro-5-nitrophenol has been studied using X-ray diffraction technique . The molecular weight of this compound is 145.54 .


Chemical Reactions Analysis

The chemical reactions involving 4-Chloro-2-fluoro-5-nitrophenol are complex and can involve multiple steps. For example, it has been found to covalently react with adenine-N3 in AT-rich sequences .


Physical And Chemical Properties Analysis

4-Chloro-2-fluoro-5-nitrophenol is a solid substance . It has a melting point of 108.0 to 112.0 °C . It is soluble in methanol .

Scientific Research Applications

Synthesis of Chemical Intermediates

The compound serves as a precursor in the synthesis of various chemical intermediates. For instance, it has been used in the synthesis of 2-chloro-4-fluoro-5-nitrophenyl ethyl carbonate through acylation and nitration reactions. This process explores the reaction mechanisms and kinetics, providing a foundation for the development of efficient synthesis routes for related compounds (Wang Da-hui, 2010).

Environmental Remediation

Research has demonstrated the potential of using advanced materials, such as graphene, for the removal of chloro-nitrophenol compounds from aqueous solutions. The study on the adsorption capabilities of graphene highlights its efficiency in purifying water contaminated with such compounds, which includes derivatives of 4-Chloro-2-fluoro-5-nitrophenol (A. Mehrizad & P. Gharbani, 2014).

Biodegradation Studies

The anaerobic degradation of phenolic compounds, including chloro-nitrophenols, has been studied in the context of wastewater treatment. Research using hybrid upflow anaerobic sludge blanket reactors has shown that certain bacteria can effectively degrade these compounds under thermophilic conditions. This suggests a biological approach to treating industrial waste containing 4-Chloro-2-fluoro-5-nitrophenol and similar compounds (D. Sreekanth et al., 2009).

Safety and Hazards

4-Chloro-2-fluoro-5-nitrophenol is harmful if swallowed or inhaled, and it causes skin and eye irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes .

Mechanism of Action

Target of Action

It’s known that nitrophenols, in general, can interact with various enzymes and proteins within a cell .

Mode of Action

4-Chloro-2-fluoro-5-nitrophenol is likely to undergo nucleophilic aromatic substitution reactions . In these reactions, a nucleophile, a species rich in electrons, attacks an aromatic ring, replacing one of the substituents (in this case, possibly the chlorine or nitro group). This process can lead to various changes within the cell, depending on the specific nucleophile involved and the site of substitution .

Biochemical Pathways

A related compound, 2-chloro-4-nitrophenol, is known to be degraded via the 1,2,4-benzenetriol pathway in certain bacteria . It’s possible that 4-Chloro-2-fluoro-5-nitrophenol might be metabolized through similar pathways, leading to downstream effects such as the release of chloride, nitrite ions, and other metabolites .

Pharmacokinetics

Nitrophenols are generally well-absorbed and can be distributed throughout the body . They can be metabolized by various enzymatic processes, and the resulting metabolites can be excreted in urine .

Result of Action

Nitrophenols can cause oxidative stress and damage to cellular structures . They can also interfere with cellular signaling pathways and inhibit certain enzymes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-2-fluoro-5-nitrophenol. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and degradation . Furthermore, certain microorganisms can metabolize nitrophenols, potentially influencing their environmental persistence .

properties

IUPAC Name

4-chloro-2-fluoro-5-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO3/c7-3-1-4(8)6(10)2-5(3)9(11)12/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIIWMWNVGLVEFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1O)F)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-fluoro-5-nitrophenol

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